3-Benzoylbenzoic acid
Description
Historical Context and Evolution of Research on 3-Benzoylbenzoic Acid
The study of benzoylbenzoic acids is intertwined with the broader history of benzophenone (B1666685) chemistry. Early synthetic methods for benzophenones, and by extension benzoylbenzoic acids, often involved the Friedel-Crafts acylation, a reaction type that has been a cornerstone of organic synthesis for over a century. wikipedia.orgnih.gov For instance, the reaction of benzene (B151609) with phthalic anhydride (B1165640) in the presence of a catalyst like aluminum chloride serves as a classic route to o-benzoylbenzoic acid. wikipedia.org While specific early discoveries of the 3-isomer (meta-isomer) are less documented in singular breakthroughs, its synthesis and properties were explored throughout the 20th century as part of systematic studies on substituted benzophenones and their derivatives. acs.orgacs.org
Research published in journals like The Journal of Organic Chemistry and Industrial & Engineering Chemistry from the mid-20th century laid the groundwork for understanding the synthesis and reactivity of these compounds. acs.orgacs.org Over time, synthetic methods have evolved, with modern approaches offering greater efficiency and selectivity. For example, research has explored palladium-catalyzed cross-coupling reactions for creating derivatives, which represents a significant advancement over harsher, traditional methods. researchgate.net The evolution of analytical techniques has also been crucial, allowing for detailed studies of the compound's photophysical properties and the transient species formed during photochemical reactions. acs.org
Significance and Scope of this compound in Modern Chemistry
The significance of this compound in contemporary chemistry is multifaceted, stemming from its versatile structure. It serves as a valuable building block and intermediate in organic synthesis. Its derivatives are precursors for various dyes, polymers, and other complex organic molecules. ontosight.ai
A key area of its application is in photochemistry. Like its parent compound benzophenone, this compound can act as a photosensitizer or photoinitiator. wikipedia.orgresearchgate.net Its ability to absorb UV light and subsequently initiate chemical reactions makes it useful in applications such as UV-curable coatings and inks. ontosight.ai Research has specifically documented its use in light-induced reactions on specialized surfaces, such as benzophenone-terminated boron-doped diamond (BDD), and in the preparation of benzophenone flavonol derivatives. chemicalbook.comsigmaaldrich.com
Furthermore, the benzophenone scaffold is a recognized pharmacophore in medicinal chemistry. wikipedia.orgnih.gov Consequently, derivatives of this compound have been investigated for a range of biological activities. Studies have explored benzoylbenzoic acid derivatives as potential enzyme inhibitors, with research into their effects on enzymes like carbonic anhydrase. ontosight.aiaip.orgresearchgate.net The core structure is also used as a starting point for developing new therapeutic agents, including those with antimicrobial properties. ontosight.ai Its utility extends to being a molecular probe for studying biological interactions due to its photochemical reactivity. ontosight.ai
Data Tables
Chemical and Physical Properties of this compound
Selected Research Applications of this compound
Compound Names Mentioned
Structure
3D Structure
Properties
IUPAC Name |
3-benzoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJXRLHTQQONQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206616 | |
| Record name | Benzoic acid, 3-benzoyl- | |
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Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-18-0 | |
| Record name | 3-Benzoylbenzoic acid | |
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| Record name | 579-18-0 | |
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| Record name | Benzoic acid, 3-benzoyl- | |
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| Record name | 3-benzoylbenzoic acid | |
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| Record name | 3-BENZOYLBENZOIC ACID | |
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Synthetic Methodologies for 3 Benzoylbenzoic Acid
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a cornerstone of organic synthesis for creating carbon-carbon bonds involving aromatic systems. rsc.org The reaction typically involves an acylating agent, an aromatic substrate, and a Lewis acid catalyst. masterorganicchemistry.com For the synthesis of benzoylbenzoic acids, these principles are applied to achieve the desired molecular structure.
A primary method for the targeted synthesis of 3-Benzoylbenzoic acid involves the reaction between benzoic acid and benzoyl chloride. ontosight.ai In this electrophilic aromatic substitution reaction, the benzoic acid molecule is acylated by the benzoyl group from benzoyl chloride. The carboxylic acid group on the benzoic acid substrate is a meta-directing deactivator, which is why the incoming benzoyl group attaches at the C-3 position, leading to the desired 3-isomer. This reaction can be catalyzed by either a base or a Lewis acid. ontosight.ai In some instances, this compound has been observed as a by-product in Friedel-Crafts type reactions where benzoyl chloride is used as the acylating agent. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst Type | Product |
| Benzoic Acid | Benzoyl Chloride | Lewis Acid / Base | This compound |
The choice of catalyst is critical in Friedel-Crafts acylation, influencing reaction rates and, in some cases, product selectivity. Lewis acids are the most common catalysts, activating the acylating agent to generate a potent electrophile, the acylium ion. masterorganicchemistry.com
Anhydrous aluminum chloride (AlCl₃) is the most traditional and powerful Lewis acid catalyst used for Friedel-Crafts reactions. rsc.orggoogle.com Its strong electron-accepting ability makes it highly effective at promoting acylation. masterorganicchemistry.com In the synthesis of benzoylbenzoic acids, such as the reaction of benzene (B151609) with phthalic anhydride (B1165640) to form the 2-isomer, AlCl₃ is used in stoichiometric amounts because it complexes with both the starting anhydride and the resulting ketone product. nih.govzenodo.org This complexation requires a subsequent hydrolysis step to liberate the final product. guidechem.com
Ferric chloride (FeCl₃) is another Lewis acid that can catalyze Friedel-Crafts acylation. rsc.orgchemistryjournals.net While it is generally less reactive than aluminum chloride, it can be a suitable catalyst for reactions involving activated aromatic rings or when milder reaction conditions are desirable. chemistryjournals.netbeilstein-journals.org In a comparative study on the synthesis of o-benzoylbenzoic acid (2-benzoylbenzoic acid) from benzene and phthalic anhydride, ferric chloride was found to be a much poorer catalyst than aluminum chloride. researchgate.net
Research has explored the use of mixed catalyst systems to potentially modulate reactivity and optimize outcomes. For the synthesis of o-benzoylbenzoic acid, an equimolecular mixture of ferric chloride and aluminum chloride was investigated. researchgate.net The study found that this mixed system, while less active than pure aluminum chloride, demonstrated a catalytic activity greater than the sum of the individual activities of its components used separately. researchgate.net This suggests a synergistic effect between the two Lewis acids in this specific transformation.
| Catalyst System | Relative Activity (for o-Benzoylbenzoic Acid Synthesis) |
| Aluminum Chloride (AlCl₃) | High |
| Ferric Chloride (FeCl₃) | Low |
| AlCl₃ + FeCl₃ (Equimolecular Mixture) | Medium (Higher than FeCl₃ alone, lower than AlCl₃ alone) |
Oxidation Reactions for this compound Production2.3.1. Oxidation of Indan Derivatives with Nitric Acid or Chromium(VI) CompoundsThe oxidation of substituted phenylindan derivatives, specifically 1-methyl-3-phenylindan, with oxidizing agents like nitric acid or chromium(VI) compounds is a patented method for producingo-Benzoylbenzoic acid.google.comThe chemical literature does not support this pathway for the synthesis of this compound.
Oxidation of o-Benzoylbenzoic Acid with Lead Tetra-acetateThis reaction does not lead to the formation of this compound. Instead, the oxidation of o-Benzoylbenzoic acid with lead tetra-acetate results in decarboxylation (loss of the carboxylic acid group) and subsequent radical reactions, yielding products such as benzophenone (B1666685), o-phenylbenzophenone, and fluorenone.rsc.orgrsc.orgTherefore, this section of the outline is chemically incorrect for the intended synthesis.
Due to these fundamental conflicts between the provided outline and established chemical principles, it is not possible to create an article that is both faithful to the instructions and scientifically sound. Generating content based on this outline would propagate incorrect information. We must therefore decline this request.
Multistep Synthetic Routes Involving this compound as an Intermediate
This compound often serves as a crucial intermediate in the synthesis of more complex molecules. One notable example is its use in the production of anthra-9,10-quinones. The synthesis can be a one-pot reaction or a stepwise process where 2-benzoylbenzoic acid is first isolated. thieme-connect.de The cyclization of 2-benzoylbenzoic acids to form the anthraquinone (B42736) structure typically requires harsh conditions, such as fused aluminum trichloride-sodium chloride at high temperatures or the use of protonic acids like concentrated sulfuric acid. thieme-connect.de For instance, the cyclization of 2-benzoylbenzoic acid to anthra-9,10-quinone can be achieved with a 90% yield by refluxing in 1,3-dichlorobenzene (B1664543) with Nafion-H, a solid sulfonic acid resin. thieme-connect.de
Another significant multistep synthesis involving a derivative of this compound is the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. This process starts with the nitration of 2-chloro-4-fluorobenzotrichloride, leading to the formation of a novel synthetic intermediate, which is then transformed into the final acid product. googleapis.com
Synthetic Strategies for Derivatives and Analogs of this compound
Preparation of Benzophenone Flavonol Derivatives
This compound is a key starting material for the synthesis of benzophenone flavonol derivatives, which are valuable as probes for biological processes. psu.edu The synthesis involves coupling commercially available this compound with a protected phenol (B47542) derivative. psu.edusigmaaldrich.comchemicalbook.comthermofisher.com Specifically, it is coupled with a bis-protected phenol (4) using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), catalytic 4-dimethylaminopyridine (B28879) (DMAP), and para-toluenesulfonic acid to yield an ester (5). psu.edu This ester is then suitably functionalized for a subsequent intramolecular dehydrative condensation, known as the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization to form the flavonol ring system. psu.edu This method provides a good yield of the desired benzophenone-substituted flavonol, which can be used as a photoaffinity reagent to study protein-ligand interactions. psu.edu
Synthesis of Benzophenone-Terminated Boron-Doped Diamond (BDD) Surfaces
This compound is utilized in the modification of boron-doped diamond (BDD) surfaces to create photoreactive platforms. sigmaaldrich.comchemicalbook.comthermofisher.comcymitquimica.comnih.gov The process involves the covalent grafting of benzophenone moieties onto oxidized diamond surfaces through an esterification reaction with this compound. nih.govresearchgate.net This creates a benzophenone-terminated BDD surface. These surfaces can then be used for the photochemical immobilization of biomolecules like proteins and peptides. nih.gov Upon irradiation with UV light (λ = 365 nm), the benzophenone group becomes activated and can form covalent bonds with proteins such as green fluorescence protein (GFP) and streptavidin. nih.gov This technique allows for the creation of patterned BDD surfaces for various bio-analytical applications. nih.gov
Synthesis of Benzophenone-based Photoinitiators from this compound
This compound is a precursor for synthesizing novel benzophenone-based photoinitiators. researchgate.netresearchgate.netunileoben.ac.at One method involves the reaction of this compound with ethyl α-bromomethacrylate to produce a monomeric photoinitiator (PI-2). researchgate.netyildiz.edu.tr This monomer can then undergo thermal polymerization. researchgate.netyildiz.edu.tr In another approach, this compound is reacted with 3-bromopropan-1-ol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to synthesize 3-bromopropyl-3-benzoylbenzoate, another photoinitiator. unileoben.ac.at These synthesized photoinitiators, when combined with a coinitiator like N,N-dimethyl-p-toluidine, can initiate the photopolymerization of various monomers and have shown higher efficiencies than benzophenone itself. researchgate.netyildiz.edu.tr
Preparation of 3-(4-(prop-2-ynyloxy)benzoyl)benzoic acid derivatives
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid is a trifunctional chemical probe building block derived from a benzophenone scaffold. sigmaaldrich.com This compound incorporates a light-activated benzophenone group, an alkyne tag for downstream applications, and a carboxylic acid handle for synthetic attachment. sigmaaldrich.com The synthesis of related compounds, such as 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, has also been documented. nih.gov When this building block is attached to a ligand or pharmacophore via its carboxylic acid, it enables UV light-induced covalent modification of a biological target. The alkyne tag then allows for further functionalization, for example, through click chemistry. sigmaaldrich.com
Derivatization for Pharmacological Probes
This compound and its derivatives are valuable for creating pharmacological probes. Benzophenone-containing probes are used in photoaffinity labeling to identify and study protein-ligand interactions. psu.edumdpi.com For instance, a benzophenone derivative of kaempferol, synthesized from this compound, can be photoactivated to covalently crosslink to its target enzyme, helping to identify catalytic residues. psu.edu Furthermore, derivatives of this compound are used to create probes for measuring the serum concentration of enzymes like glycogen (B147801) phosphorylase. mdpi.com In a different application, 3-(chlorosulfonyl)benzoic acid is used as a derivatizing agent to improve the sensitivity of analysis for various lipids in biological samples using mass spectrometry. nih.gov
Reactivity and Reaction Mechanisms of 3 Benzoylbenzoic Acid
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. masterorganicchemistry.com For 3-Benzoylbenzoic acid, these reactions are challenging due to the deactivating nature of the carbonyl and carboxyl substituents on the benzene (B151609) rings. However, intramolecular variations of these reactions are critical to its chemistry.
Friedel-Crafts acylation is a primary method for synthesizing benzoylbenzoic acids. dissertationtopic.net The most common example is the reaction of phthalic anhydride (B1165640) with benzene, catalyzed by aluminum trichloride, to produce 2-benzoylbenzoic acid. google.com This reaction involves the generation of an acylium ion from phthalic anhydride, which then attacks the benzene ring. askfilo.com The resulting intermediate complex is then hydrolyzed to yield the final product. A significant challenge in this industrial process is the solidification of the reaction mixture due to the formation of adducts with aluminum trichloride, often requiring a large excess of benzene to act as a solvent.
While the synthesis of the ortho-isomer is well-documented, the direct Friedel-Crafts synthesis of this compound is less common. However, it has been observed as a by-product in other types of reactions, such as the acyl Sonogashira reaction when benzoyl chloride is used as the acyl component. researchgate.net The synthesis of substituted anthraquinones often proceeds through the formation of the corresponding benzoylbenzoic acid intermediates via Friedel-Crafts acylation, followed by cyclization. royalsocietypublishing.org
A key reaction of benzoylbenzoic acids is intramolecular cyclodehydration, a form of intramolecular Friedel-Crafts acylation, to form anthraquinones. thieme-connect.deresearchgate.net This process is of significant industrial importance for the production of dyes and other functional materials. royalsocietypublishing.org The reaction involves the closure of the ring system through the attack of the benzoyl-substituted ring by the activated carboxylic acid group.
The cyclodehydration of benzoylbenzoic acids is catalyzed by strong acids. The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carboxyl carbon. This is followed by an intramolecular electrophilic attack on the adjacent aromatic ring, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a σ-complex). open.ac.uk Subsequent loss of a water molecule and a proton restores the aromaticity of the system, yielding the tricyclic anthraquinone (B42736) structure. prepchem.comacs.org The efficiency and rate of this cyclization are highly dependent on the substituents present on the aromatic rings and the choice of acid catalyst. mdpi.com
Various strong acids are employed to facilitate the cyclodehydration of benzoylbenzoic acids, with each offering different advantages in terms of reaction conditions and yields. open.ac.uk
Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a classic and effective reagent for this transformation. Heating o-benzoylbenzoic acid in concentrated sulfuric acid leads to the formation of anthraquinone. prepchem.comacs.org The reaction conditions can be harsh, sometimes requiring high temperatures (e.g., 100-150°C), which can lead to side reactions or rearrangements in more complex substituted systems. royalsocietypublishing.orgacs.org
Polyphosphoric Acid (PPA): PPA is another widely used catalyst for intramolecular acylation reactions, including the cyclization of benzoylbenzoic acids. open.ac.uk It is known to promote the synthesis of various anthracene (B1667546) derivatives through the intramolecular cyclization of substituted benzoic acids. beilstein-journals.org
Methanesulfonic Acid (MSA): Methanesulfonic acid is a strong, non-oxidizing acid that is also used for cyclodehydration. open.ac.uk Studies have shown that equilibration between isomeric anthraquinones, which can be an issue in concentrated sulfuric acid, is not observed in methanesulfonic acid below 100°C. thieme-connect.de This suggests that MSA can offer better regiochemical control in the synthesis of specific substituted anthraquinones.
The table below summarizes typical conditions for the cyclodehydration of o-benzoylbenzoic acid to anthraquinone using different acid catalysts.
| Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Concentrated H₂SO₄ | 100 | 0.5 | High | acs.org |
| Concentrated H₂SO₄ | 150 | 1 | High | prepchem.comacs.org |
| 20% Fuming H₂SO₄ | 100 | 2 | High | acs.org |
| Acidic Ionic Liquid | 120-180 | 3-10 | 67-81 | google.com |
| Nafion-H | Reflux | 3 | 90 | thieme-connect.de |
Cyclodehydration Reactions of Benzoylbenzoic Acids
Esterification Reactions
The carboxylic acid group of this compound can undergo esterification with alcohols in the presence of an acid catalyst. This is a standard equilibrium-controlled reaction. However, the esterification of the related isomer, o-benzoylbenzoic acid, is complicated by a competing intramolecular reaction. Due to the proximity of the carboxyl and benzoyl groups in the ortho position, o-benzoylbenzoic acid exists in equilibrium with its cyclic tautomer, 3-phenyl-3-hydroxyphthalide. acs.org This can lead to the formation of pseudo-esters (phthalides) alongside the normal esters during the esterification process. acs.org For this compound, where the functional groups are in a meta relationship, this intramolecular cyclization to form a stable pseudo-ester is not sterically feasible. Therefore, its esterification is expected to proceed straightforwardly to yield the corresponding normal ester without the complication of pseudo-ester formation.
Coordination Chemistry and Complex Formation
Benzoylbenzoic acids can act as ligands, coordinating with metal ions to form complexes. The oxygen atoms of both the carbonyl and carboxyl groups are potential coordination sites. Studies on o-benzoylbenzoic acid have shown that it can act as a bidentate ligand, coordinating to metal ions through the two carbonyl oxygen atoms while the acid group remains unionized. ijsrp.org In other cases, coordination occurs through the oxygen atoms of the deprotonated carboxylate group. For instance, a manganese(II) complex has been synthesized where the manganese ion is coordinated to two oxygen atoms from two separate o-benzoylbenzoic acid molecules, along with nitrogen atoms from other ligands, resulting in a distorted octahedral geometry. ccspublishing.org.cn The specific mode of coordination depends on the metal ion, the pH of the reaction medium, and the presence of other ligands. ijsrp.org Given the presence of the same functional groups, this compound is also expected to form stable complexes with various transition metals, acting as a mono- or bidentate ligand.
Synthesis of Metal Complexes with this compound as Ligand
Photochemical Reactions and Photoinitiation
This compound and its derivatives are known to participate in photochemical reactions and can act as photoinitiators.
This compound has been utilized in light-induced reactions on surfaces. fishersci.cachemicalbook.com For example, it has been used in reactions on benzophenone-terminated boron-doped diamond surfaces. fishersci.cachemicalbook.com The benzophenone (B1666685) moiety within the this compound structure is a key component in its photochemical activity.
Research has shown that photosensitizers like 4-benzoylbenzoic acid, a structural isomer, can significantly partition to the air-water interface, especially when coated with a carboxylic acid, enhancing reactivity at the interface. nih.gov Upon irradiation, these photosensitizers can lead to the formation of functionalized and unsaturated compounds. nih.gov This suggests that the interface provides a concentrated medium where radical-radical reactions can occur. nih.gov The photochemistry of such systems is relevant to environmental processes, such as those occurring in the sea surface microlayer. csic.es
The use of this compound in the synthesis of photoinitiators has also been explored. researchgate.netresearchgate.net For instance, a monomeric photoinitiator was synthesized from the reaction of ethyl α-bromomethacrylate and this compound. researchgate.netresearchgate.net These photoinitiators can be used in the photopolymerization of various monomers. researchgate.net The efficiency of benzophenone-based photoinitiators is an active area of research, with modifications to the benzophenone structure being investigated to enhance their photoinitiation capabilities. researchgate.net
Mechanism of Photopolymerization Initiation
This compound serves as a precursor for synthesizing Type II photoinitiators used in photopolymerization. researchgate.net A notable example is the photoinitiator PI-2, which is synthesized from the reaction of this compound with ethyl α-bromomethacrylate. researchgate.netresearchgate.net Like its parent compound benzophenone, derivatives of this compound initiate polymerization through a hydrogen abstraction mechanism upon exposure to UV light.
The process begins when the benzophenone moiety within the photoinitiator absorbs UV radiation, promoting it from its ground state to an excited singlet state. This is followed by a rapid intersystem crossing to a more stable, longer-lived triplet state (n-π*). researchgate.netaau.edu.et In this excited triplet state, the photoinitiator is highly reactive and acts as a radical generator.
The table below summarizes key aspects of a photoinitiator derived from this compound.
| Photoinitiator | Precursor | Co-initiator Example | Absorption λ (nm) | Polymerization Application |
| PI-2 | This compound | N,N-dimethyl-p-toluidine | 255 | Polymerization of various acrylates |
Data sourced from references researchgate.netresearchgate.net.
Role in Generation of Radicals in Photochemical Processes
The fundamental role of this compound derivatives in photochemical processes is the generation of free radicals upon UV irradiation. This capability is rooted in the photochemistry of its benzophenone core structure. The process is initiated when UV light excites the benzophenone moiety, causing a π-π* electronic transition that leads to the formation of a biradicaloid triplet state. researchgate.net
This triplet state is a powerful hydrogen abstractor. It can react with almost any available C-H bond in a nearby molecule. researchgate.net The reaction proceeds with the triplet state abstracting a hydrogen atom, which leads to the creation of two separate radical species: a ketyl radical (on the benzophenone part) and a radical on the molecule that donated the hydrogen atom. researchgate.net
In cases where molecules with heteroatoms, such as amines, are in close proximity to the excited benzophenone group, the mechanism can involve an initial electron transfer step. This is followed by a subsequent proton abstraction from an adjacent group, which also culminates in the formation of initiating radicals. researchgate.net This reliable generation of radicals under UV light makes compounds containing the benzophenone moiety, such as derivatives of this compound, effective for initiating a variety of photochemical reactions, including polymer cross-linking and surface modifications. researchgate.net
By-product Formation in Catalytic Reactions
This compound as a By-product in Acyl Sonogashira Reaction
The Acyl Sonogashira reaction is a palladium-catalyzed cross-coupling method used to synthesize ynones from the reaction of terminal alkynes and acyl chlorides. researchgate.netmdpi.com While this reaction is highly effective, the formation of unintended side products can occur. Research has identified that when benzoyl chloride is used as the acylating agent in this reaction, a significant amount of this compound can be formed as a by-product. researchgate.net
This side reaction is believed to be a concurrent Friedel-Crafts acylation. researchgate.net In this competing pathway, the benzoyl chloride acylates another molecule of benzoyl chloride, leading to the formation of the this compound isomer. The formation of this by-product has been observed in reactions utilizing a heterogeneous catalyst system, such as palladium(II) supported on 4 Å molecular sieves. researchgate.netresearchgate.net
The table below outlines an example of a catalytic system where this by-product formation was noted.
| Reaction | Acyl Component | Catalyst System | Observed By-product | Proposed Mechanism |
| Acyl Sonogashira Coupling | Benzoyl Chloride | Pd²⁺ on 4 Å molecular sieves | This compound | Friedel-Crafts acylation |
Data sourced from references researchgate.netresearchgate.net.
Advanced Spectroscopic and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a map of the chemical environments within the molecule. While full spectral data for 3-benzoylbenzoic acid is available in databases such as SpectraBase, the following sections detail the expected features of its NMR spectra. nih.gov
The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The nine protons on the two benzene (B151609) rings are chemically non-equivalent and would exhibit spin-spin coupling, leading to a series of multiplets.
The protons on the benzoic acid ring (a 1,2,4-trisubstituted pattern) would give rise to distinct signals. The proton positioned between the two carbonyl-containing substituents would likely be the most downfield. The protons on the unsubstituted benzoyl group ring would appear as a set of multiplets, similar to those seen for a monosubstituted benzene ring. docbrown.inforsc.org The acidic proton of the carboxylic acid group (-COOH) would produce a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration. rsc.org
Table 1: Predicted ¹H NMR Chemical Shift Regions for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (C₆H₅-CO) | ~7.4 - 7.8 | Multiplet (m) |
| Aromatic Protons (CO-C₆H₄-COOH) | ~7.6 - 8.4 | Multiplet (m) |
| Carboxylic Acid Proton (-COOH) | >10 | Broad Singlet (br s) |
Note: This table is predictive, based on typical chemical shift values for similar structural motifs.
The proton-decoupled ¹³C NMR spectrum of this compound should display a total of 10 distinct signals, as two pairs of carbons in the unsubstituted phenyl ring are chemically equivalent by symmetry. docbrown.info The signals for the fourteen carbon atoms are spread over a wide chemical shift range. oregonstate.edu
The two carbonyl carbons (the ketone and the carboxylic acid) are expected to be the most deshielded, appearing at the furthest downfield positions, typically in the range of 165-200 ppm. The aromatic carbons would resonate in the approximate range of 125-140 ppm. The carbon atom to which the carboxylic acid group is attached (C-3) and the carbon bearing the benzoyl group (C-1) would have distinct chemical shifts influenced by the electron-withdrawing nature of their substituents. docbrown.infooregonstate.edu A spectrum for this compound is available from sources like Sigma-Aldrich. nih.gov
Table 2: Predicted ¹³C NMR Signals and Chemical Shift Regions for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Number of Signals |
| Aromatic C-H | ~128 - 135 | 7 |
| Aromatic Quaternary C | ~130 - 140 | 3 |
| Carboxylic Acid C=O | ~166 - 173 | 1 |
| Ketone C=O | ~195 - 200 | 1 |
Note: This table is predictive. Exact chemical shifts depend on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Both Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR-IR) are common techniques for obtaining the infrared spectrum of this compound. nih.gov The spectra are characterized by several key absorption bands that confirm the molecule's structure. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info
Two distinct C=O stretching vibrations are also prominent. The carboxylic acid carbonyl (C=O) typically appears around 1700-1680 cm⁻¹, while the ketone carbonyl stretch is observed at a slightly lower wavenumber, around 1670-1650 cm⁻¹. The aromatic nature of the molecule is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring structure in the 1600-1450 cm⁻¹ region. docbrown.infoslideshare.net
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1700 - 1680 | C=O Stretch | Carboxylic Acid |
| 1670 - 1650 | C=O Stretch | Ketone |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, serving as a complement to IR spectroscopy. An FT-Raman spectrum of this compound has been documented, typically acquired using a Nd:YAG laser. nih.govijtsrd.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric stretches.
For this compound, strong Raman signals are expected for the symmetric C=C stretching vibrations of the aromatic rings. The C=O stretching vibrations are also Raman active. The region below 1000 cm⁻¹ would contain information about the skeletal vibrations of the entire molecule, providing a unique fingerprint. rasayanjournal.co.inresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.
In the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, the parent molecular ion [M]⁺ is observed at m/z 226, corresponding to its molecular weight. nih.gov The fragmentation pattern is highly informative. A prominent fragmentation pathway is the α-cleavage at the ketone group. libretexts.org The most abundant fragment, or base peak, is consistently observed at m/z 105. This corresponds to the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) after cleavage of the bond between the carbonyl carbon and the substituted benzene ring. docbrown.info Another significant peak appears at m/z 77, resulting from the loss of a carbonyl group (CO) from the benzoyl cation to form the phenyl cation ([C₆H₅]⁺). A peak at m/z 149 is also observed, which can be attributed to the [M-C₆H₅]⁺ fragment. nih.govresearchgate.net
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
| 226 | Molecular Ion [M]⁺ | [C₁₄H₁₀O₃]⁺ |
| 149 | [M - C₆H₅]⁺ | [C₈H₅O₃]⁺ |
| 105 | Benzoyl cation (Base Peak) | [C₇H₅O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
UV-Vis Spectroscopy and pH Dependence of Optical Properties
Detailed experimental and theoretical studies on the UV-Vis spectroscopy of this compound, particularly concerning the pH dependence of its optical properties, are not prominently featured in current scientific literature. Comprehensive investigations, including the analysis of spectral shifts with varying pH and the determination of pKa through spectroscopic titration, have been thoroughly conducted for its isomer, 4-benzoylbenzoic acid, but equivalent data for the 3-isomer remains uncharacterized in major research publications.
Quantum Chemical Calculations
In-depth quantum chemical calculations, including Time-Dependent Density Functional Theory (TD-DFT) for excited states, solvent effects, and speciation, have not been specifically published for this compound. Such computational studies are crucial for a molecular-level understanding of its electronic structure and behavior in different environments.
Detailed excited state analyses for this compound are not available in the reviewed literature.
Comprehensive studies on solvent effects and the specific orbital contributions to electron transitions for this compound have not been published.
An analysis of how different species (e.g., protonated vs. deprotonated forms) contribute to the optical spectrum of this compound is not found in the available literature.
Molecular Dynamics Simulations
Molecular dynamics simulations provide insights into the structural dynamics and interactions of molecules in solution. However, specific molecular dynamics simulation studies focused on this compound are not described in the accessible scientific literature.
X-ray Diffraction Studies of Complexes and Derivatives
X-ray diffraction has been successfully employed to determine the solid-state structure of derivatives of this compound and its complexes, providing precise information on molecular conformation, crystal packing, and intermolecular interactions.
One such study focused on This compound oxime , a derivative of the target compound. The analysis revealed that the molecules form infinite chains held together by strong hydrogen bonds between the carboxylic acid and oxime functional groups. iucr.org The crystal structure was solved in the monoclinic P21/n space group. iucr.orgbrandeis.edu
Table 1: Crystallographic Data for this compound oxime
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₁NO₃ | iucr.org |
| Molecular Weight | 241.25 | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/n | iucr.org |
| a (Å) | 9.169(1) | iucr.org |
| b (Å) | 9.370(1) | iucr.org |
| c (Å) | 13.883(2) | iucr.org |
| β (°) | 92.028(4) | iucr.org |
| Volume (ų) | 1192.0(2) | iucr.org |
| Z | 4 | iucr.org |
| Temperature (K) | 295 | iucr.org |
Furthermore, the structure of this compound has been determined as part of a complex with the protein Medicago truncatula Nodulin 13 (MtN13) . The data is available in the RCSB Protein Data Bank under the accession code 7QB6. This X-ray diffraction study confirms the binding of this compound within the protein structure, providing valuable information for understanding molecular recognition in biological systems. rcsb.org
Table 2: X-ray Diffraction Data for MtN13 in complex with this compound
| Parameter | Value | Reference |
| PDB ID | 7QB6 | rcsb.org |
| Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution (Å) | 2.52 | rcsb.org |
| R-Value Work | 0.195 | rcsb.org |
| R-Value Free | 0.223 | rcsb.org |
| R-Value Observed | 0.197 | rcsb.org |
These crystallographic studies provide foundational data on the precise three-dimensional arrangement of this compound and its derivatives in the solid state and in biological complexes.
Applications in Advanced Materials and Nanoscience
Polymer Chemistry
In polymer chemistry, 3-benzoylbenzoic acid is valued both as a precursor to monomers and for its role in developing specialized photoinitiators. These applications leverage its distinct chemical functionalities to create polymers with tailored properties.
Use as a Monomer or Precursor in Polymer Synthesis
This compound primarily functions as a precursor in the synthesis of more complex monomers. ontosight.ai Its carboxylic acid group can be readily converted into a more reactive species, such as an acid chloride, which facilitates subsequent reactions. nih.gov
A notable example is the synthesis of degradable, surface-active polymer hydrogels. In this process, the related 4-benzoylbenzoic acid is first converted to 4-benzoylbenzoic acid chloride. nih.gov This acid chloride is then reacted with an oxanorbornene derivative through esterification to create a functional monomer. This monomer, containing the benzophenone (B1666685) moiety, is then copolymerized with other monomers using ring-opening metathesis polymerization (ROMP) to produce the final polymer. nih.gov This strategy demonstrates how the benzoylbenzoic acid structure can be incorporated into complex polymer backbones, where the benzophenone group is retained as a pendant side group available for further reactions, such as photocrosslinking. nih.gov
Table 1: Example of Polymers Synthesized from a Benzoylbenzoic Acid Precursor This table is based on research using the 4-benzoylbenzoic acid isomer, which illustrates the synthetic principle.
| Monomer | Precursors | Resulting Polymer | Polymerization Method |
|---|---|---|---|
| Monomer M1 | 4-Benzoylbenzoic acid chloride, Oxanorbornene derivative | Polymer P1 | Ring-Opening Metathesis Polymerization (ROMP) |
| Monomer M2 | 4-Benzoylbenzoic acid chloride, Oxanorbornene derivative | Polymer P2 | Ring-Opening Metathesis Polymerization (ROMP) |
Development of Polymeric Photoinitiators
The benzophenone moiety within this compound is a well-known Norrish Type II photoinitiator, capable of initiating radical polymerization upon UV exposure through hydrogen abstraction. researchgate.netnih.gov This property is exploited to create novel monomeric and polymeric photoinitiators.
In one study, a monomeric photoinitiator, designated PI-2, was synthesized through the reaction of this compound with ethyl α-bromomethacrylate. researchgate.netyildiz.edu.tr This monomer was subsequently polymerized to yield a polymeric photoinitiator, PPI-2. The performance of these new initiators was evaluated in the photopolymerization of various acrylates and compared to the standard photoinitiator, benzophenone. Research found that the polymeric photoinitiators generally exhibit higher efficiencies than their monomeric counterparts and traditional benzophenone. researchgate.netyildiz.edu.tr The development of polymeric photoinitiators is a key strategy to overcome issues like migration and odor associated with smaller, more volatile photoinitiator molecules. unileoben.ac.atgoogle.com
Table 2: Comparison of Photoinitiators Derived from Benzophenone Analogs
| Photoinitiator | Derivation | UV Absorption (λmax) | Key Finding |
|---|---|---|---|
| Benzophenone | Standard Reference | 252 nm | Baseline efficiency. researchgate.net |
| PI-2 | Monomer from this compound | 255 nm | Acts as a polymerizable photoinitiator. researchgate.net |
| PPI-2 | Polymer of PI-2 | 252 nm | Found to have higher polymerization efficiency than benzophenone and the monomeric version (PI-2). researchgate.netyildiz.edu.tr |
Surface Modification and Functionalization
The dual functionality of this compound is instrumental in surface modification, where the carboxylic acid provides an anchor to a substrate and the benzophenone group acts as a light-activated linker to other molecules.
Benzophenone-Terminated Boron-Doped Diamond (BDD) Surfaces
This compound has been specifically utilized in light-induced reactions to create functionalized boron-doped diamond (BDD) surfaces. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk The process involves covalently grafting the photoreactive benzophenone group onto an oxidized BDD surface through an esterification reaction between the diamond's surface hydroxyl groups and the carboxylic acid of the benzoylbenzoic acid. nih.gov
This modification results in a benzophenone-terminated BDD surface. Upon irradiation with UV light (typically around 365 nm), the benzophenone moiety becomes activated and can form covalent bonds with proteins or peptides that are in proximity. nih.gov This technique has been successfully used for the patterned covalent immobilization of molecules like green fluorescence protein (GFP) and streptavidin, demonstrating that the biological activity of the immobilized species is preserved. nih.gov
Photoimmobilization Methodologies
The use of this compound and its derivatives is a cornerstone of various photoimmobilization strategies. nih.gov This technique allows for the spatial and temporal control of molecule attachment to a wide range of surfaces. nih.gov The general method involves two steps: first, the benzophenone-containing molecule is attached to a surface via its carboxylic acid group; second, a solution containing the molecule of interest (e.g., a protein, peptide, or DNA) is applied, and the surface is exposed to UV light. nih.govnih.gov
The UV energy excites the benzophenone group, which then abstracts a hydrogen atom from a nearby C-H bond on the target molecule, creating a stable, covalent C-C bond. nih.gov This method is versatile and has been used to immobilize biomolecules within 3D hydrogel matrices and to functionalize polymer surfaces for creating microarrays and studying cellular interactions. nih.govutoronto.ca Separating the surface attachment and the photo-cross-linking steps helps prevent potential UV-induced damage to delicate biomolecules. nih.gov
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Activities of Derivatives
The biological activities of benzoylbenzoic acid derivatives can be significantly altered by the addition or modification of functional groups on the aromatic rings. These changes can influence the molecule's antimicrobial and other biological properties.
Research into the antimicrobial properties of benzoylbenzoic acid and its derivatives has shown that the presence of certain substituents can enhance their potency. For instance, the introduction of electron-withdrawing groups has been found to increase the antimicrobial effectiveness of these compounds. A study focusing on the inhibition of bacterial RNA polymerase revealed that specific derivatives of benzoyl and benzyl (B1604629) benzoic acid showed significant activity against pathogenic bacteria like Streptococcus pneumoniae and Staphylococcus aureus. nih.gov One derivative, in particular, demonstrated a minimum inhibitory concentration (MIC) of 256 μg/mL against S. pneumoniae. Further modifications to either the benzoyl or the benzoic acid parts of the molecule can lead to improved antimicrobial action.
In the context of antibacterial agents targeting the interaction between RNA polymerase (RNAP) and sigma (σ) factors, structural modifications have led to compounds with potent activity. For example, changing a 2-aminobenzene group to a 3,4-dichlorobenzene group significantly improved the antimicrobial activity against S. pneumoniae. nih.gov The addition of electron-withdrawing substituents to the 2-benzoic acid moiety generally resulted in enhanced antibacterial activity against a panel of bacteria. polyu.edu.hk Specifically, a derivative containing a 5-trifluoromethyl-2-benzoic acid group showed the greatest activity. polyu.edu.hk
Furthermore, substituted 3-benzoic acid derivatives have been investigated as inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis (MtDHFR), an important target for new tuberculosis drugs. uef.fi These derivatives were found to be active against MtDHFR, with one compound exhibiting an IC50 value of 7 μM, which was 71 times more active than the initial fragment it was based on. uef.fi
The following table summarizes the effect of different substituents on the biological activity of benzoylbenzoic acid derivatives.
| Derivative Class | Substituent Modification | Effect on Biological Activity | Target |
| Benzoylbenzoic acid derivatives | Electron-withdrawing groups | Enhanced antimicrobial potency | General antimicrobial |
| Benzyl/Benzoyl benzoic acid | 3,4-dichlorobenzene | Improved antimicrobial activity against S. pneumoniae nih.gov | Bacterial RNAP-σ interaction |
| Benzoyl benzoic acid | 5-trifluoromethyl-2-benzoic acid | Greatest antibacterial activity polyu.edu.hk | Bacterial RNAP-σ interaction |
| Substituted 3-benzoic acid | Various substitutions | Inhibition of MtDHFR uef.fi | Mycobacterium tuberculosis |
SAR in Sweet 2-Benzoylbenzoic Acid Derivatives
Interestingly, some derivatives of the isomeric 2-benzoylbenzoic acid are known for their sweet taste. acs.org The sodium salt of 2-(4-methoxybenzoyl)benzoic acid, for example, is reported to be 150 times sweeter than sucrose (B13894) and has seen some commercial application. acs.org Structure-activity relationship studies on these compounds have revealed key structural features necessary for their sweetness.
The presence of both the ketone and carboxylic acid groups is essential for the sweet taste. acs.org Modifications to these groups in early studies did not yield compounds sweeter than the parent 2-(4-methoxybenzoyl)benzoic acid. acs.org The position of substituents on the benzoyl ring also plays a crucial role. The p-methoxy substituent was found to be more effective at eliciting a sweet taste than longer alkoxy groups. acs.org
A study of twenty-four analogues of 2-(4-methoxybenzoyl)benzoic acid identified three possible "glucophores," which are the molecular features responsible for binding to the sweet taste receptor. acs.orgacs.org These findings suggest some similarities between this class of sweeteners and isovanillic sweeteners. acs.org
The table below shows some sweet 2-benzoylbenzoic acid derivatives and their relative sweetness.
| Compound Name | Structure | Relative Sweetness (vs. Sucrose) |
| Sodium salt of 2-(4-methoxybenzoyl)benzoic acid | 4-methoxy substituent on the benzoyl ring | 150x acs.org |
| 2-Acetylbenzoic acid | Acetyl group instead of benzoyl | Sweet acs.org |
| 2-Benzoylbenzoic acid | Unsubstituted | Sweet acs.org |
SAR in Aminobenzophenones as Kinase Inhibitors
A series of 4-aminobenzophenones, which are structurally related to 3-benzoylbenzoic acid, have been identified as a novel class of potent p38 MAP kinase inhibitors with significant anti-inflammatory activity. nih.govacs.orgacs.org The initial lead compound, {4-[(2-aminophenyl)amino]phenyl}(phenyl)methanone, was systematically modified to optimize its activity. acs.org
These optimization efforts led to the discovery of compounds that potently inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov One of the most potent compounds identified was {4-[(2-aminophenyl)amino]-2-chlorophenyl}(2-methylphenyl)methanone, which had IC50 values of 14 nM and 6 nM for the inhibition of IL-1β and TNF-α, respectively, and an IC50 value of 10 nM for p38 MAP kinase inhibition. nih.govacs.orgacs.org
Molecular modeling studies have suggested that the carbonyl group of the benzophenone (B1666685) structure forms a crucial hydrogen bond with the NH of Met-109 in the p38 MAP kinase enzyme. nih.govacs.org This interaction positions one of the aromatic rings (ring A) in a hydrophobic pocket of the enzyme. nih.govacs.org The SAR studies revealed that the specific substitution pattern on the benzophenone scaffold is critical for high-affinity binding and potent inhibitory activity. acs.org
| Compound | Modifications | IC50 (p38 MAP Kinase) | IC50 (IL-1β release) | IC50 (TNF-α release) |
| {4-[(2-aminophenyl)amino]phenyl}(phenyl)methanone | Initial lead compound | - | - | - |
| {4-[(2-aminophenyl)amino]-2-chlorophenyl}(2-methylphenyl)methanone | Chloro and methyl substitutions | 10 nM nih.govacs.org | 14 nM nih.govacs.org | 6 nM nih.govacs.org |
SAR in Cytotoxic Activities of Benzophenone Derivatives
Benzophenone derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. rsc.orgjst.go.jpnih.gov These studies aim to understand the structural features that contribute to their anti-tumor effects.
In one study, a series of benzophenone derivatives were tested against five human cancer cell lines. rsc.org Compounds 1 , 8 , and 9 from this study showed excellent antitumor activity. For the SW480 colon cancer cell line, these compounds exhibited IC50 values of 0.99 μM, 0.51 μM, and 0.93 μM, respectively. rsc.org Another compound, 3 , showed moderate inhibitory activity with an IC50 of 7.61 μM. rsc.org
Another study focused on morpholino and thiomorpholino benzophenones, which displayed potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro. jst.go.jpnih.gov The synthesis of various novel benzophenone derivatives has shown that specific substitutions are beneficial for antitumor activity. For instance, compounds with 4-methoxy-3-hydroxybenzoyl and 3,5-dimethyl-2-hydroxybenzoyl groups showed moderate-to-strong cytotoxicity against several tumor cell lines. bohrium.com
| Compound Class | Key Structural Features | Observed Cytotoxic Activity | Cancer Cell Lines |
| Benzophenone derivatives | Compounds 1 , 8 , 9 | Strong inhibitory activity (IC50: 0.51-0.99 μM) rsc.org | SW480 colon cancer rsc.org |
| Morpholino and thiomorpholino benzophenones | Morpholino and thiomorpholino groups | Potent cytotoxicity jst.go.jpnih.gov | P388 murine leukemia, PC-6 human lung carcinoma jst.go.jpnih.gov |
| Substituted benzophenones | 4-Methoxy-3-hydroxybenzoyl, 3,5-dimethyl-2-hydroxybenzoyl | Moderate-to-strong cytotoxicity bohrium.com | Various human cancer cell lines bohrium.com |
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are valuable tools in drug discovery for predicting the activity of new chemical entities.
QSAR studies have been conducted on benzoylaminobenzoic acid derivatives, which are structurally related to this compound, to understand their inhibitory activity against β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. nih.govdergipark.org.tr These studies revealed that the inhibitory activity of these compounds increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group on the nucleus was also found to be beneficial for inhibitory activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased activity. nih.gov
Another QSAR study on benzoic acid derivatives as tyrosinase inhibitors found that the maximum positive and negative charges, as well as the charges on the oxygen atoms of the carboxyl group, had the most significant contributions to the inhibitory activity. researchgate.net The development of statistically significant QSAR models for 3-phenoxybenzoylamino benzoic acid derivatives as FabH inhibitors highlighted the importance of lipophilic parameters for their inhibitory potential. dergipark.org.tr
QSAR models provide a theoretical framework for designing new and more potent inhibitors based on the identified physicochemical properties and structural features that are crucial for biological activity. researchgate.net
Medicinal Chemistry and Biological Relevance
Precursors and Intermediates for Pharmaceutical Synthesis
3-Benzoylbenzoic acid serves as a valuable precursor and intermediate in the synthesis of a variety of pharmaceutical compounds. uobaghdad.edu.iq Its chemical structure provides a versatile scaffold for the creation of more complex molecules with therapeutic applications.
Synthesis of Local Anesthetics
This compound and its derivatives are utilized in the creation of local anesthetics. ontosight.ai These drugs function by reversibly blocking nerve conduction, leading to a loss of sensation in a specific area of the body. mhmedical.com The general structure of most local anesthetics includes a hydrophobic aromatic part, a linker, and a hydrophilic amine group. mhmedical.com
One example of a compound related to this area is benzoic acid, o-benzoyl-, 3-(2-methylpiperidino)propyl ester, hydrochloride, which is an ester of o-benzoylbenzoic acid. ontosight.ai The synthesis of such compounds typically involves an esterification reaction where a benzoic acid derivative reacts with an alcohol in the presence of a catalyst. ontosight.ai The resulting ester can then be converted to its hydrochloride salt to enhance its solubility and stability for potential pharmaceutical use. ontosight.ai Many local anesthetics are derivatives of benzoic acid. slideshare.net
Synthesis of 2-Aminobenzophenones and Heterocyclic Compounds
This compound is a key starting material for the synthesis of 2-aminobenzophenones. asianpubs.orgasianpubs.org These compounds are important intermediates in medicinal chemistry due to their application in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. asianpubs.orgasianpubs.org
One of the established methods to produce 2-aminobenzophenones from o-benzoylbenzoic acid involves a Hofmann rearrangement of the corresponding amide. asianpubs.orggoogle.com This process, while offering good yields, requires multiple steps. asianpubs.org The synthesis begins with the conversion of o-benzoylbenzoic acid to its amide, which then undergoes the Hofmann rearrangement. google.com
2-Aminobenzophenones, derived from this compound, are versatile synthons for a variety of heterocyclic systems. These include fluorenones, acridines, quinolines, and indazoles, many of which possess significant pharmacological properties. asianpubs.org
Fluorenones: The synthesis of fluorenone derivatives can be achieved through a palladium-catalyzed ortho-arylation of N-propylbenzamides, which can be conceptually linked back to benzoylbenzoic acid structures. nih.gov
Acridines: Acridines are a class of nitrogen-containing heterocyclic compounds. chemistryviews.org Their synthesis can be accomplished through various methods, including the cyclization of diarylamines. mdpi.com While direct synthesis from this compound isn't the primary route, the benzophenone (B1666685) core is structurally related to intermediates in some acridine (B1665455) syntheses. chemistryviews.org
Quinolines: The Friedländer synthesis is a common method for producing quinolines, which can utilize 2-aminobenzophenones as starting materials. asianpubs.org
Indazoles: 1-Benzyl-3-phenyl-indazole compounds can be prepared from benzophenone precursors. The synthesis starts with the oxidation of benzophenone to form benzoylbenzoic acid, which is then converted to its ethyl ester. This ester subsequently reacts with benzylhydrazine (B1204620) to form the indazole derivative. epo.org For instance, 3-methylbenzophenone (B1359932) can be converted to this compound, which then leads to the synthesis of l-benzyl-3-(3'-ethoxycarbonylphenyl)indazole. epo.orggoogleapis.com
Precursors for Anti-inflammatory Agents
This compound and its derivatives have been investigated as precursors for the synthesis of anti-inflammatory agents. ontosight.ai Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many are derived from acidic compounds. mdpi.com
A notable example is the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), a derivative of salicylic (B10762653) acid. nih.govnih.gov This compound has shown potential as an anti-inflammatory agent by hypothetically inhibiting the COX-2 enzyme and the NF-κβ signaling pathway. nih.govnih.gov In studies with rat models, it was shown to reduce pro-inflammatory cytokines. nih.gov Similarly, other benzophenone derivatives have been designed and synthesized to exhibit anti-inflammatory activity through the dual inhibition of edema and neutrophil recruitment. mdpi.com
Precursors for Anticancer Agents
Derivatives of this compound have also been explored as precursors for anticancer agents. nih.gov The structural framework of benzophenone is a feature in some compounds designed to have cytotoxic properties against cancer cell lines. nih.gov
For instance, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have been synthesized and evaluated for their anti-cancer activity. nih.gov Structure-activity relationship studies revealed that certain substitutions on the pyrrole (B145914) ring, particularly electron-donating groups, enhanced the anticancer activity. nih.gov Some of these compounds showed potent activity against various cancer cell lines with low toxicity to non-cancerous cells, indicating their potential for further development as anticancer agents. nih.gov
Enzyme Inhibition Studies
This compound and its derivatives have been the subject of enzyme inhibition studies, demonstrating their potential to modulate the activity of various enzymes. ontosight.ai
One area of focus has been the inhibition of histone deacetylases (HDACs). tandfonline.com Derivatives of this compound, such as its hydroxamate and N-methyl hydroxamate, were synthesized and investigated for their ability to inhibit rat-liver HDAC. tandfonline.com Hydroxamates are known to be effective inhibitors due to their ability to bind to the zinc ion in the active site of the enzyme. tandfonline.com
Another target of interest is carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes. aip.orgresearchgate.net Inhibition of CA has therapeutic applications in conditions like glaucoma and epilepsy. aip.orgresearchgate.net In one study, 2-benzoylbenzoic acid was among several benzoic acid derivatives investigated for their inhibitory effects on sheep heart carbonic anhydrase. aip.orgresearchgate.net
Furthermore, benzyl (B1604629) and benzoyl benzoic acid derivatives have been developed as inhibitors of the interaction between bacterial RNA polymerase (RNAP) and sigma (σ) factors. nih.gov This inhibition disrupts bacterial transcription, making it a promising target for new antimicrobial agents. A representative compound from this series showed significant activity against Staphylococcus epidermidis. nih.gov
Antimicrobial and Antioxidant Activities of Derivatives
Derivatives of this compound have been a focal point in the exploration of new therapeutic agents, demonstrating notable antimicrobial and antioxidant capabilities.
Antimicrobial Activity:
A series of benzyl and benzoyl benzoic acid derivatives have been synthesized and evaluated for their potential as inhibitors of bacterial transcription. nih.gov This process is a validated target for antibiotics, with rifamycins (B7979662) being a key example of drugs that target bacterial RNA polymerase (RNAP). nih.gov The derivatives of benzoylbenzoic acid were developed to inhibit the crucial interaction between the RNAP core enzyme and the σ factor, which is necessary for the initiation of transcription. nih.govnih.gov
Initial studies identified a triaryl compound, C3, which showed mild antimicrobial activity against Streptococcus pneumoniae with a Minimum Inhibitory Concentration (MIC) of 256 μg/mL. nih.govpolyu.edu.hk Structural optimization, such as the modification from a 2-aminobenzene to a 3,4-dichlorobenzene group, led to the derivative C3-005, which exhibited a significantly improved MIC of 8 μg/mL against the same strain. nih.govpolyu.edu.hk
Further modifications to this chemical scaffold resulted in a new series of derivatives with even more potent antimicrobial effects. nih.gov One representative compound from this series demonstrated exceptional activity against Staphylococcus epidermidis, with an MIC value of 0.5 μg/mL, a potency that matches the established antibiotic vancomycin. nih.govnih.govpolyu.edu.hk These compounds were also found to have low cytotoxicity against human cell lines, indicating a promising safety profile for further development. nih.govnih.gov The mechanism was confirmed to be the specific inhibition of the β'CH-σ interaction in vitro. nih.gov
| Compound/Derivative | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| C3 | Streptococcus pneumoniae | 256 μg/mL | nih.govpolyu.edu.hk |
| C3-005 | Streptococcus pneumoniae | 8 μg/mL | nih.govpolyu.edu.hk |
| Representative Benzoyl Benzoic Acid Derivative | Staphylococcus epidermidis | 0.5 μg/mL | nih.govnih.govpolyu.edu.hk |
| Derivative 8d (with electron-donating group) | S. pneumoniae / S. aureus | Maintained Activity | polyu.edu.hk |
| Derivative 8g (with fluoride) | S. pneumoniae / S. aureus | Maintained Activity | polyu.edu.hk |
Antioxidant Activity:
The antioxidant properties of benzoic acid derivatives are also of significant interest. antiox.orgontosight.ai Studies on various hydroxybenzoic acids have shown that they can act as effective scavengers of free radicals, such as the superoxide (B77818) radical. antiox.orgresearchgate.net The antioxidant capacity is highly dependent on the molecular structure, particularly the position of hydroxyl (-OH) groups on the aromatic ring relative to the carboxyl group. antiox.orgresearchgate.net
Research indicates that monohydroxybenzoic derivatives, especially those with the hydroxyl group in the ortho or para position, exhibit the strongest antioxidant properties. antiox.orgresearchgate.net In contrast, derivatives where the hydroxyl group is blocked show very low antioxidant activity. antiox.org A comparative study also found that cinnamic acid derivatives were generally more effective antioxidants than their corresponding benzoic acid counterparts. nih.gov While these studies focus on simpler benzoic acid structures, they provide a foundational understanding that informs the potential antioxidant capabilities of more complex derivatives like this compound, should they be appropriately functionalized with hydroxyl groups. nih.govscielo.org.za
Molecular Docking Studies in Drug Discovery
Molecular docking has become an indispensable tool in the rational design and discovery of drugs based on the this compound scaffold. These computational studies provide critical insights into how these molecules interact with their biological targets at an atomic level, guiding the synthesis of more potent and selective inhibitors.
In the development of antimicrobial agents targeting bacterial RNA polymerase (RNAP), molecular docking was used to predict how benzoylbenzoic acid derivatives would bind to the interface between the RNAP β' subunit and the σ factor. nih.gov The modeling predicted that the benzoic acid portion of the molecule forms strong ionic bonds with two key arginine residues (R278 and R281) in the β' subunit. nih.govpolyu.edu.hk This understanding of the binding mode was instrumental in guiding the structural modifications that led to compounds with significantly enhanced antimicrobial activity. nih.gov
Beyond antimicrobials, derivatives of o-benzoylbenzoic acid have been explored as anti-inflammatory agents. semanticscholar.org A series of 1,3,4-oxadiazole (B1194373) analogues were synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. semanticscholar.org Molecular docking studies were performed to investigate the binding interactions of these compounds within the active site of the COX-2 enzyme. semanticscholar.org The results showed that the derivatives docked effectively into the receptor, with one compound featuring a m-methoxy-p-hydroxy substitution emerging as a particularly promising COX-2 inhibitor based on its favorable docking score and interactions. semanticscholar.org
The versatility of the benzoylbenzoic acid structure is further highlighted by docking studies investigating derivatives as potential antiviral agents against the SARS-CoV-2 main protease and as inhibitors of metabolic enzymes like acetylcholinesterase. nih.govresearchgate.net
| Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Benzoyl benzoic acid derivatives | Bacterial RNA Polymerase (β'-σ interface) | The benzoic acid moiety forms ionic bonds with Arginine residues (R278, R281). | nih.govpolyu.edu.hk |
| o-Benzoylbenzoic acid-1,3,4-oxadiazole analogues | Cyclooxygenase-2 (COX-2) | Derivatives showed good interaction with the COX-2 active site. A compound with m-methoxy-p-hydroxy substitution was identified as a potential inhibitor. | semanticscholar.org |
Environmental Chemistry and Degradation Studies
Role as Organic Chromophores in Aqueous Phase Chemistry
Organic chromophores, molecules that absorb light, are fundamental to initiating daytime chemistry in aqueous environments. researchgate.netcopernicus.org These compounds can act as photosensitizers, absorbing light energy and transferring it to other molecules, thereby driving chemical reactions that would not otherwise occur. skidmore.edu
While the isomer 4-Benzoylbenzoic acid (4-BBA) is widely studied as a proxy for environmentally significant chromophores found in dissolved organic matter (CDOM), specific research into the role of 3-Benzoylbenzoic acid in this capacity is limited. researchgate.netskidmore.edu However, the chemical structure of this compound, containing a benzophenone (B1666685) moiety, inherently makes it a chromophore. The term "chromophore to the naphthoyl" is associated with it, hinting at its light-absorbing properties. lookchem.com General safety guidelines advise against releasing the compound into drains, acknowledging its potential impact on aqueous systems. capotchem.cn
The broader class of benzoylbenzoic acids is recognized for its photochemical activity, which is initiated by the absorption of light. This characteristic is central to their function as photosensitizers in various chemical processes. In environmental contexts, such properties can influence the transformation of other organic and inorganic species present in water.
Environmental Degradation Mechanisms (e.g., Photodegradation)
The degradation of a chemical in the environment determines its persistence and potential for long-term impact. For compounds like this compound, photodegradation—breakdown by light—is a primary anticipated mechanism due to its nature as a chromophore.
Scientific literature confirms that this compound is utilized in light-induced reactions. chemicalbook.com For instance, it has been employed in the preparation of benzophenone flavonol derivatives and in photochemical reactions on specialized surfaces like benzophenone-terminated boron-doped diamond. chemicalbook.com This established photochemical activity strongly suggests that photodegradation would be a significant fate process in sunlit environmental compartments.
However, detailed studies outlining the specific pathways, reaction kinetics, and transformation products of this compound's photodegradation in natural waters or the atmosphere are not extensively documented in available research. A chemical safety assessment for the compound has not been conducted, and data on its other potential adverse environmental effects are unavailable. capotchem.cn The recommended disposal method for the substance is through incineration, a controlled process to ensure complete breakdown and avoid environmental release. capotchem.cn
While direct evidence is sparse, the known photochemistry of the closely related 2-benzoylbenzoate esters involves processes like photoreduction and dimerization when exposed to light in the presence of a hydrogen donor. acs.org Such reactions highlight potential, though unconfirmed, pathways for this compound degradation. Without specific studies, its environmental persistence and the nature of its degradation products remain an area requiring further investigation.
Future Research Directions
Exploration of Novel Synthetic Routes and Catalysts
The development of new and improved methods for synthesizing 3-benzoylbenzoic acid and its derivatives is a primary focus of future research. While traditional methods like the reaction of benzoyl chloride with benzoic acid exist, researchers are exploring more efficient and environmentally friendly alternatives. ontosight.ai This includes the investigation of novel catalysts to improve reaction yields and reduce byproducts. For instance, palladium-catalyzed cross-coupling reactions are being developed for large-scale synthesis of related compounds. acs.org The use of alternative reagents and reaction conditions, such as those inspired by green chemistry principles, is also a promising avenue. wjpmr.com
Advanced Material Science Applications
The unique structure of this compound, featuring two benzene (B151609) rings, a carbonyl group, and a carboxyl group, makes it a valuable building block for new materials. ontosight.ai Future research will likely focus on its incorporation into polymers, dyes, and other organic compounds to create materials with specific optical, electrical, or mechanical properties. ontosight.ai Its derivatives are already used in the production of plastics, fibers, and adhesives. ontosight.ai Further exploration could lead to the development of advanced materials for a variety of applications. For example, its use as a photoinitiator in polymer chemistry, due to its ability to absorb UV light, is an area of active interest. cymitquimica.com
Further Elucidation of Reaction Mechanisms
A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Studies investigating the cyclodehydration of 2-benzoylbenzoic acids have provided insights into the role of strong acids and the formation of reactive intermediates. open.ac.uk Future research will likely employ advanced analytical techniques and computational modeling to further clarify these mechanisms. For example, investigations into the oxidation of o-benzoylbenzoic acid have revealed the formation of various products through radical intermediates. rsc.org A detailed understanding of these pathways will enable more precise control over reaction outcomes.
Expansion of Biological and Pharmacological Applications
Derivatives of benzoylbenzoic acid have shown promise in the fields of biology and pharmacology. ontosight.ai They have been investigated for their potential as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.aijchemlett.com Future research will aim to expand upon these findings, exploring a wider range of biological targets and therapeutic areas. This includes the design and synthesis of new derivatives with enhanced activity and specificity. For example, benzyl (B1604629) and benzoyl benzoic acid derivatives have been identified as inhibitors of bacterial RNA polymerase, demonstrating their potential as novel antimicrobial agents. nih.gov The low cytotoxicity of some of these compounds suggests their potential for further development. nih.gov
Sustainable Chemistry Approaches in this compound Research
The principles of green chemistry are increasingly influencing chemical research, and the synthesis and application of this compound are no exception. Future efforts will focus on developing more sustainable processes, such as using renewable starting materials, employing environmentally benign solvents, and designing reactions with high atom economy. wjpmr.com The use of biocatalysts, such as fruit juices, in organic synthesis represents an innovative and eco-friendly approach that could be applied to reactions involving this compound. researchgate.net These approaches aim to minimize the environmental impact of chemical production while maintaining or improving efficiency.
Q & A
Basic Research Questions
Q. What synthetic pathways are used to prepare derivatives of 3-Benzoylbenzoic acid, and what reaction conditions are critical?
- Methodological Answer: Derivatives such as this compound oxime are synthesized via nucleophilic addition. For example, reacting this compound with hydroxylamine hydrochloride in alkaline conditions (pH >10) yields the oxime derivative. Recrystallization from ethanol/water produces high-purity crystals. Key factors include maintaining alkaline pH to activate the carbonyl group and controlled solvent evaporation for crystal growth .
| Reactant | Reagents/Conditions | Product |
|---|---|---|
| This compound | NH₂OH·HCl, NaOH, EtOH/H₂O, 25°C | This compound oxime |
Q. How is the crystal structure of this compound derivatives determined, and what intermolecular interactions dominate?
- Methodological Answer: Single-crystal X-ray diffraction (XRD) reveals monoclinic symmetry (space group P2₁/n) for the oxime derivative. Hydrogen bonds between carboxyl (–COOH) and oxime (–N–OH) groups (O–H···N, 2.68 Å, 168°) stabilize infinite molecular chains. Anisotropic displacement parameters and H-atom positions are refined using SHELX software, with data collected at 295 K .
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Hydrogen bond length (O–H···N) | 2.68 Å |
| Bond angle | 168° |
Advanced Research Questions
Q. What validated HPLC methods are used for purity assessment of this compound in pharmacopeial standards?
- Methodological Answer: USP methods employ reversed-phase HPLC with a C18 column (4.6 × 150 mm, 5 µm), mobile phase of 1% trifluoroacetic acid in water/acetonitrile (55:45 v/v), and UV detection at 233 nm. System suitability requires resolution (R ≥ 4) between this compound and impurities (e.g., 3-acetylbenzophenone). Flow rate: 1.0 mL/min; column temperature: 25°C .
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm particle size |
| Mobile phase | 1% TFA in H₂O/ACN (55:45) |
| Retention time | ~8.2 minutes |
| Detection wavelength | 233 nm |
Q. How can researchers resolve discrepancies in hydrogen-bonding patterns across polymorphs of this compound derivatives?
- Methodological Answer: Conflicting crystallographic data may arise from solvent polarity or crystallization kinetics. Comparative studies using variable-temperature XRD and Hirshfeld surface analysis are recommended. For example, recrystallizing the oxime derivative in DMF/water (vs. ethanol/water) can isolate alternative polymorphs, enabling direct comparison of hydrogen-bonding motifs .
Q. What strategies optimize the Suzuki coupling reaction for synthesizing this compound analogs?
- Methodological Answer: While direct synthesis of this compound is not detailed in the evidence, analogous Suzuki reactions (e.g., for 3-phenylbenzoic acid) use PdCl₂ catalysis, aryl boronic acids, and NaOH. Critical parameters include molar ratios (1:1.2 substrate/boronic acid), inert atmosphere, and post-reaction purification via acid precipitation .
| Parameter | Specification |
|---|---|
| Catalyst | PdCl₂ |
| Solvent | Ethanol/water |
| Temperature | 80°C, reflux |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
